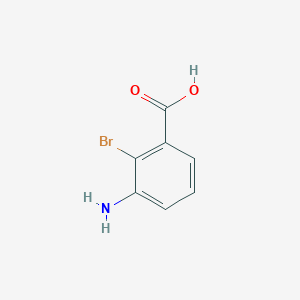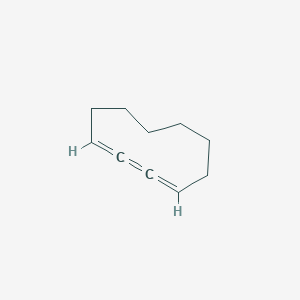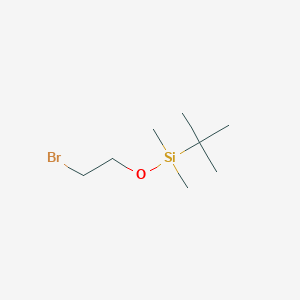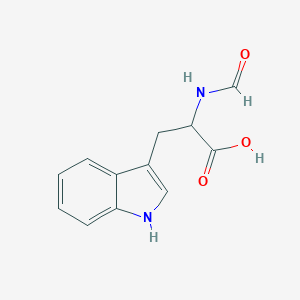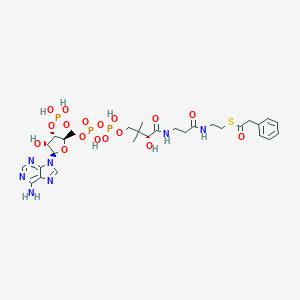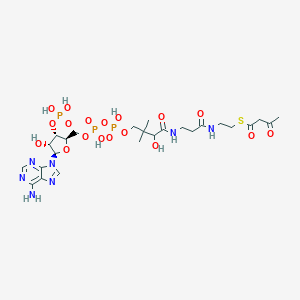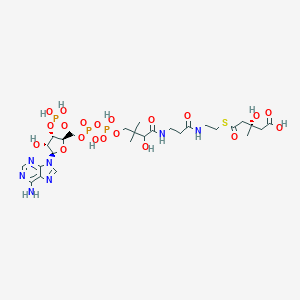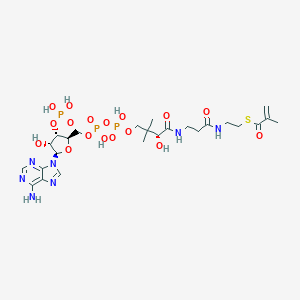
N-(3-Methylphenyl)anthranilic acid
Descripción general
Descripción
N-(3-Methylphenyl)anthranilic acid is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various pharmaceutical and chemical compounds. The anthranilic acid derivatives have been extensively studied due to their biological activities and their role in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of N-aryl anthranilic acid derivatives, including those with a 3-methylphenyl group, can be achieved through methods such as the Ullmann condensation. This reaction involves the coupling of o-chloro benzoic acid with substituted anilines in the presence of cupric oxide and anhydrous potassium carbonate, as demonstrated in the synthesis of various N-aryl anthranilic acid derivatives with significant anti-inflammatory activity . Additionally, N-alkylated anthranilic acid derivatives can be prepared by solid-phase synthesis, Buchwald–Hartwig amination, or reductive amination, offering a wide substrate scope and excellent crude purities .
Molecular Structure Analysis
The molecular structure of anthranilic acid derivatives can be elucidated using spectroscopic methods such as infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of 2-phenylimino-4H-3,1-benzoxazin-4-one, a related compound, has been presumed by means of IR and UV spectroscopies and elemental analyses . Similarly, the structures of products from the reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane were deduced from their IR, 1H NMR, and 13C NMR spectra and mass spectrometry .
Chemical Reactions Analysis
Anthranilic acid derivatives undergo various chemical reactions that lead to the formation of different pharmacologically active compounds. For example, the treatment of N-(phenylcarbamoyl)-anthranilic acid with polyphosphoric acid yields different products depending on the reaction temperature, demonstrating the versatility of these compounds in chemical synthesis . The reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane leads to the formation of 2-substituted 1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Methylphenyl)anthranilic acid and its derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and their application in drug design. For instance, the anti-inflammatory and antipyretic properties of N-(2,6-Dichloro-m-tolyl)anthranilic acid, a related compound, have been extensively studied, showing significant potency compared to other anti-inflammatory agents . The stability and reactivity of these compounds, such as N-(5'-phosphoribosyl)anthranilic acid, are also of interest, particularly in the context of enzymatic analysis and tryptophan biosynthesis .
Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Medicinal Chemistry
- Anthranilic acid derivatives have shown very good anti-inflammatory, analgesic, and antipyretic activity .
- They have potential uses as P-glycoprotein inhibitors for controlling drug resistance in cancer cells .
- The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents .
- Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation .
- To confirm their anti-inflammatory effects, additional ex vivo tests were conducted .
- The molecular docking simulation of the compounds was investigated against human serum albumin .
- The biological evaluation of the compounds was completed, assessing their antimicrobial activity and spasmolytic effect .
-
Cancer Research
- Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways .
- Anthranilic acid-based derivatives also have anticoagulant, antiallergic, antipyretic, diuretic, analgesic properties .
- Anthranilic acids and their derivatives have interesting antimicrobial, antiviral and insecticidal activities .
- Furthermore, the analogs of anthranilic acid and their derivatives act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, blockers of the mitogen-activated protein kinase pathway, and inhibitors of aldo-keto reductase enzymes .
-
Diabetes Research
-
Neuroprotection
-
Textile Industry
- N-[2,3-dibromo-4-(4-methoxy-3-methylphenyl)-4-oxobutanoyl]anthranilic acid was synthesized as an organic antibacterial, reinforcement, and charring agent .
- This compound was then dispersed in a chitosan solution and coated on textile fabrics using an immersion route, forming a new flame retardant coating layer .
- The coated textile fabrics showed enhanced thermal stability and charring residues when compared to uncoated samples .
- The flammability properties were evaluated using LOI (limiting oxygen index) and UL94 tests .
- The tensile strength of the coated textile fabrics was enhanced, achieving a 51% improvement compared to uncoated samples .
- Additionally, the developed coating layer significantly inhibited bacterial growth .
-
Organic Synthesis
- N-Alkylated anthranilic acid derivatives represent important intermediates .
- They can be advantageously prepared by solid-phase synthesis, by Buchwald–Hartwig amination or reductive amination with a wide substrate scope and excellent crude purities .
- These compounds play a substantial role in the synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones .
-
Flame Retardant Coatings
- N-[2,3-dibromo-4-(4-methoxy-3-methylphenyl)-4-oxobutanoyl]anthranilic acid was synthesized as an organic antibacterial, reinforcement, and charring agent .
- This compound was then dispersed in a chitosan solution and coated on textile fabrics using an immersion route, forming a new flame retardant coating layer .
- The coated textile fabrics showed enhanced thermal stability and charring residues when compared to uncoated samples .
- The flammability properties were evaluated using LOI (limiting oxygen index) and UL94 tests .
- The tensile strength of the coated textile fabrics was enhanced, achieving a 51% improvement compared to uncoated samples .
- Additionally, the developed coating layer significantly inhibited bacterial growth .
-
Preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones
- N-Alkylated anthranilic acid derivatives represent important intermediates .
- They can be advantageously prepared by solid-phase synthesis, by Buchwald–Hartwig amination or reductive amination with a wide substrate scope and excellent crude purities .
- These compounds play a substantial role in the synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones .
Direcciones Futuras
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . This suggests that “N-(3-Methylphenyl)anthranilic acid” and similar compounds could have promising applications in the future.
Propiedades
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)anthranilic acid | |
CAS RN |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



